![molecular formula C19H18N2O4 B2549798 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034342-96-4](/img/structure/B2549798.png)
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide, also known as BIFOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIFOX is a bifunctional molecule that contains both an oxalamide and a furan group. The combination of these two functional groups makes BIFOX an interesting candidate for various applications in chemistry and biology.
Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
Chiral inducers and auxiliaries play a crucial role in synthesizing enantiopure products, including drugs and agrochemicals. α-PEA (1-phenylethylamine) is a cost-effective primary amine available in both enantiomeric forms. It serves as a structural motif in the synthesis of chiral building blocks, which are valuable for divergent asymmetric synthesis. Researchers have employed α-PEA as a chiral auxiliary in diastereoselective syntheses of medicinal compounds and natural products .
Synthesis of Carboxylic Compounds
Recent advances involve using chiral 1,3-oxazolidin-2-ones as efficient chiral auxiliaries for synthesizing carboxylic compounds. The ®- or (S)-α-PEA fragment induces diastereoselectivity in the 4-oxazolin-2-one scaffold, leading to specific stereocenters .
Flavor and Fragrance Chemistry
Although not extensively studied, α-PEA derivatives may contribute to flavor and fragrance chemistry. For instance, the formation pathway of 1-phenylethyl acetate, a compound with pleasant floral and fruity notes, remains an area of interest .
properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(14-5-3-2-4-6-14)21-19(23)18(22)20-11-16-7-8-17(25-16)15-9-10-24-12-15/h2-10,12-13H,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAOTQUYZQMAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide |
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